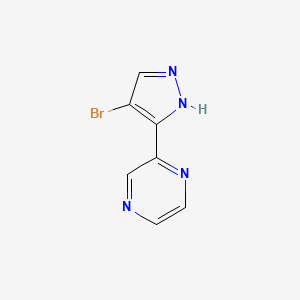
3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one
説明
“3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one” is a chemical compound with the CAS Number: 1341968-84-0 . It has a molecular weight of 347.05 . The IUPAC name for this compound is 3-bromo-1-(4-methylphenyl)-2-piperidinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14BrNO/c1-9-4-6-10 (7-5-9)14-8-2-3-11 (13)12 (14)15/h4-7,11H,2-3,8H2,1H3 . This code provides a unique representation of the molecule’s structure.科学的研究の応用
Enantioselective Synthesis and Chiral Resolution
The study on enantioselective synthesis and simulation of enantiomers of related compounds, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, highlights significant applications in chiral resolution and analysis. The research demonstrated the use of Chiralpak IA column for the separation of enantiomers, showcasing the critical role of hydrogen bonding and π–π interactions in chiral resolution, which could be relevant to compounds with similar structures to 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one (Ali et al., 2016).
Antimicrobial Applications
Compounds with structural elements similar to this compound have been explored for their antimicrobial potential. Research involving aminobenzylated Mannich bases derived from 3-bromobenzaldehyde and various amines, including piperidine, demonstrated antimicrobial activity. Such studies indicate potential for antimicrobial applications of related brominated piperidinone compounds (Nimavat et al., 2004).
Catalytic and Synthetic Applications
Catalytic asymmetric bromocyclization of olefinic amides using cyclic selenium catalysts, leading to pyrrolidine and piperidine derivatives with high diastereoselectivity and enantiospecificity, demonstrates the utility of brominated compounds in synthesizing complex organic frameworks. This methodology, potentially applicable to the synthesis of this compound derivatives, highlights the compound's relevance in synthetic organic chemistry (Chen et al., 2013).
Pharmaceutical and Biological Activity
The development of oximino-piperidino-piperidine amides as CCR5 receptor antagonists for treating HIV-1 infection underlines the importance of brominated piperidinones in pharmaceutical research. The study emphasizes the optimization of pharmacological properties through modifications at the phenyl, oxime, and amide groups, providing insights into the structural activity relationships crucial for enhancing biological efficacy (Palani et al., 2002).
Molecular Structure and Conformational Analysis
The determination of molecular structure and conformational preferences for brominated piperidinone derivatives, such as examining the crystal structure and hydrogen bonding patterns, provides foundational knowledge for understanding the compound's chemical behavior and interaction mechanisms. These insights are vital for the development of compounds with desired physical and chemical properties (Balderson et al., 2007).
Safety and Hazards
特性
IUPAC Name |
3-bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2NO/c1-8-7-9(4-5-10(8)13)15-6-2-3-11(14)12(15)16/h4-5,7,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMSWAGYZLICPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC(C2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




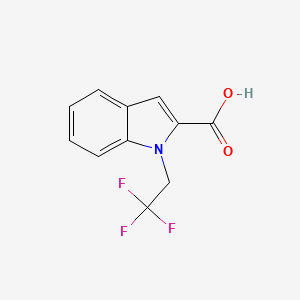
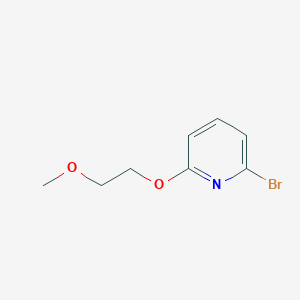
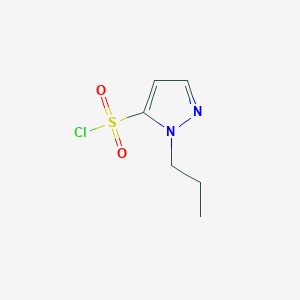
![3-[1-(Piperazin-1-yl)ethyl]benzonitrile](/img/structure/B1528740.png)
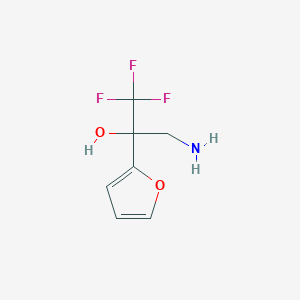
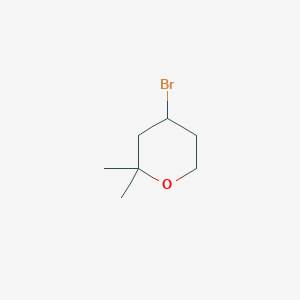


![1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1528751.png)
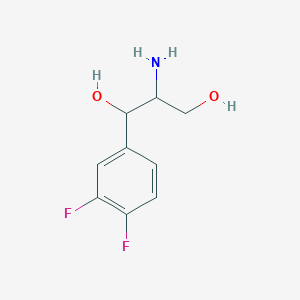
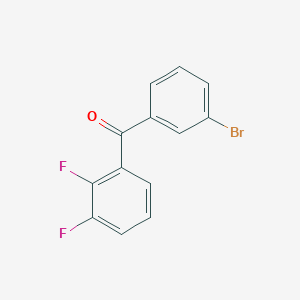
![5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1528756.png)
